2-Sulfanylethyl pentanoate
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Overview
Description
2-Sulfanylethyl pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is formed by the esterification of pentanoic acid with 2-sulfanylethanol, resulting in a molecule with a sulfanyl group attached to an ethyl chain, which is further connected to a pentanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylethyl pentanoate typically involves the esterification reaction between pentanoic acid and 2-sulfanylethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylethyl pentanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioethers and amines.
Scientific Research Applications
2-Sulfanylethyl pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms involving sulfur-containing compounds.
Industry: Used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2-sulfanylethyl pentanoate involves its interaction with biological molecules through its sulfanyl group. This group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can also undergo hydrolysis, releasing the active sulfanyl group .
Comparison with Similar Compounds
Ethyl acetate: Another ester with a simpler structure, used widely in industry.
Methyl butyrate: Known for its fruity odor, used in flavorings and perfumes
Uniqueness: 2-Sulfanylethyl pentanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity not found in simpler esters .
Properties
CAS No. |
34434-38-3 |
---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-sulfanylethyl pentanoate |
InChI |
InChI=1S/C7H14O2S/c1-2-3-4-7(8)9-5-6-10/h10H,2-6H2,1H3 |
InChI Key |
SOSVQCIHRDWEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCS |
Origin of Product |
United States |
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